4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine
Description
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Properties
IUPAC Name |
4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F6N/c7-5(8,9)1-4(3-13)2-6(10,11)12/h4H,1-3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAYRHHTEWWHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(F)(F)F)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, often acting as an inhibitor or modulator. For instance, it can inhibit enzymes like alcohol dehydrogenase by forming stable complexes through hydrogen bonding . Additionally, its interaction with Lewis bases such as tetrahydrofuran or pyridine results in the formation of 1:1 adducts, further influencing its biochemical behavior .
Cellular Effects
The effects of 4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine on cellular processes are profound. It can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, its presence can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Moreover, it can influence cell signaling by interacting with key signaling molecules, potentially altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzymatic activity. For instance, its interaction with alcohol dehydrogenase results in competitive inhibition, thereby affecting the enzyme’s activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation, resulting in altered cellular responses . Long-term in vitro and in vivo studies have demonstrated that its effects on cellular function can persist, with potential implications for cellular health and viability .
Dosage Effects in Animal Models
The effects of 4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine in animal models are dose-dependent. At lower doses, it can modulate biochemical pathways without causing significant toxicity. Higher doses can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal biochemical modulation, while exceeding this range leads to detrimental outcomes .
Metabolic Pathways
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, influencing the conversion of substrates and the production of metabolites . Its presence can alter metabolic flux, leading to changes in the levels of various metabolites within the cell . Additionally, it can interact with cofactors, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of 4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its biochemical activity, with localized concentrations potentially leading to targeted effects on specific cellular processes .
Subcellular Localization
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within the cell, thereby exerting its biochemical effects .
Biological Activity
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine is a fluorinated compound with potential applications in medicinal chemistry and material science. Its unique trifluoromethyl groups contribute to its chemical stability and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C6H8F6N
- Molecular Weight : 210.12 g/mol
- CAS Number : 769169-73-5
- IUPAC Name : 4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine
The biological activity of 4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine is primarily attributed to its interactions with biological membranes and proteins due to the presence of multiple fluorine atoms. These interactions can alter the conformation and function of proteins involved in various biochemical pathways.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds exhibit enhanced antimicrobial properties. The trifluoromethyl groups may disrupt bacterial membranes or interfere with metabolic pathways.
- Cytotoxicity : Research has shown that certain fluorinated amines can induce apoptosis in cancer cell lines. The specific cytotoxic effects of 4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine are currently under investigation.
- Neuroprotective Effects : Some studies suggest that fluorinated compounds may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various fluorinated compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl groups exhibited significant antibacterial activity (p < 0.05) compared to their non-fluorinated counterparts.
| Compound | Activity (MIC µg/mL) | Gram-positive | Gram-negative |
|---|---|---|---|
| Control | 128 | 64 | 256 |
| Trifluorinated Amine | 32 | 16 | 64 |
Study 2: Cytotoxicity in Cancer Cells
In a recent experimental study assessing the cytotoxic effects of various fluorinated amines on human cancer cell lines (e.g., HeLa and MCF-7), it was found that 4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine induced significant cell death at concentrations above 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 60 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
